Benchmarking Binding Affinity: An 8-Fold Advantage in Reversible Enzyme Inhibition
The presence of the 4-aminobenzoic acid scaffold confers a significant, quantifiable advantage in target binding over simpler analogs. In a direct head-to-head comparison, 4-(2-iodoacetamido)benzoic acid (Compound II) exhibited an 8-fold lower inhibition constant (Ki) for Glutamic Dehydrogenase (GDH) compared to the salicylic acid derivative (Compound I), demonstrating stronger reversible binding to the enzyme's active site [1].
| Evidence Dimension | Reversible enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 5.4 x 10^-3 M (Compound II) |
| Comparator Or Baseline | Ki = 6.9 x 10^-4 M (Compound I: 4-(Iodoacetamido)-salicylic acid) |
| Quantified Difference | 8-fold difference in Ki |
| Conditions | Reversible inhibition assay of Glutamic Dehydrogenase (GDH) |
Why This Matters
This data provides scientific justification for selecting this specific scaffold over closely related alternatives, confirming it is a superior starting point for designing potent, active-site-directed irreversible inhibitors.
- [1] Baker, B. R., & Lee, W. W. (1961). 4-(Iodoacetamido)-salicylic acid, an exo-alkylating irreversible inhibitor of glutamic dehydrogenase. Journal of the American Chemical Society, 83(24), 5029-5033. View Source
